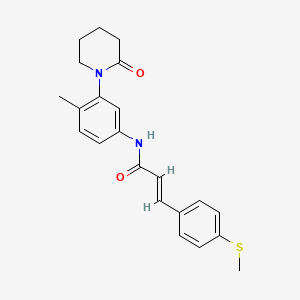
(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide, with the CAS number 1798395-01-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O2S, with a molecular weight of 380.5 g/mol. The structure features a piperidinone moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1798395-01-3 |
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and coagulation pathways. Its structure suggests potential inhibitory effects on enzymes involved in these processes.
- Inhibition of Factor Xa : Preliminary studies suggest that similar compounds act as direct inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, these compounds can reduce thrombin generation and platelet aggregation, which is critical in managing thromboembolic disorders.
- Anticancer Properties : Compounds with similar structural features have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related acrylamide derivatives have demonstrated their ability to induce apoptosis in colorectal carcinoma cells through mechanisms such as inhibition of anti-apoptotic proteins and activation of caspases .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of acrylamide derivatives, including compounds similar to this compound. The results indicated that these compounds could significantly inhibit cell proliferation in HCT116 colorectal cancer cells with IC50 values ranging from 6.76 µg/mL to higher concentrations depending on the specific derivative tested .
Case Study 2: Pharmacokinetics and Bioavailability
In pharmacokinetic evaluations, compounds analogous to this compound showed favorable profiles with good bioavailability and low clearance rates in animal models. These properties are critical for therapeutic applications as they suggest prolonged action within the biological system.
Comparative Analysis with Similar Compounds
| Compound Name | Primary Target | Biological Activity |
|---|---|---|
| This compound | FXa | Anticoagulant |
| N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide | FXa | Anticoagulant |
| N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-thiophen-3-ylbenzamide | Various Enzymes | Anti-inflammatory, Anticancer |
Properties
IUPAC Name |
(E)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKVHTKGJVMHQY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)SC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














